6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine moiety, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps. One common method involves the reaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to form the corresponding 4-thioxo derivative. This intermediate can then be alkylated with methyl bromoacetate and further reacted with N-nucleophiles, amines, and hydrazines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridine and pyrimidine moieties can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-heptanone: A volatile organic compound with antifungal properties.
6-methyl-2-chromanone: Known for its applications in organic synthesis.
6-methyl-2-pyridinemethanol: Used in the synthesis of pharmaceuticals.
Uniqueness
6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a pyrimidine ring, pyridine moiety, and sulfonamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-2,4-dioxo-N-[3-(2-pyridin-2-ylethyl)phenyl]-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-16(17(23)21-18(24)20-12)27(25,26)22-15-7-4-5-13(11-15)8-9-14-6-2-3-10-19-14/h2-7,10-11,22H,8-9H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWMUJVZGIRTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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